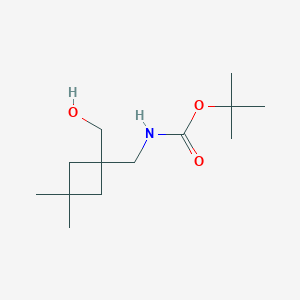

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate

Description

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate is a carbamate derivative characterized by a cyclobutyl core substituted with a hydroxymethyl group and two methyl groups at the 3,3-positions. The tert-butyl carbamate moiety serves as a protective group for amines, making this compound valuable in organic synthesis and pharmaceutical research. Its molecular formula is C₁₃H₂₅NO₃, with a molecular weight of 255.34 g/mol. The hydroxymethyl group enhances solubility and hydrogen-bonding capacity, while the 3,3-dimethylcyclobutyl ring introduces steric effects that influence reactivity and biological interactions .

Properties

IUPAC Name |

tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-13(9-15)6-12(4,5)7-13/h15H,6-9H2,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXRPEHLERTTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CNC(=O)OC(C)(C)C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group through the reaction of the intermediate with tert-butyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the tert-butyl carbamate group but vary in substituents on the cyclobutyl ring or adjacent chains. Below is a detailed comparison based on molecular features, stability, and biological activity:

Structural and Functional Group Variations

| Compound Name | Molecular Formula | Key Structural Differences | Impact on Properties |

|---|---|---|---|

| Tert-butyl [1-(hydroxymethyl)cyclobutyl]carbamate | C₁₁H₂₁NO₃ | Lacks 3,3-dimethyl substitution on cyclobutyl ring | Reduced steric hindrance; lower lipophilicity compared to dimethylated analogs . |

| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | C₁₀H₁₉NO₃ | Cyclopropyl ring instead of cyclobutyl | Higher ring strain; altered conformational flexibility and target binding . |

| Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate | C₁₂H₂₂F₂N₂O₂ | Difluoro substitution at 3,3-positions; aminomethyl instead of hydroxymethyl | Enhanced electronegativity; potential for stronger enzyme inhibition . |

| Tert-butyl (1-(chloromethyl)-3,3-dimethylcyclobutyl)carbamate | C₁₃H₂₄ClNO₂ | Chlorine replaces hydroxymethyl group | Increased electrophilicity; different metabolic stability and toxicity profile . |

Stability and Reactivity

- Steric Effects: The 3,3-dimethyl groups in the target compound shield the carbamate group, improving stability against hydrolysis compared to non-dimethylated analogs like tert-butyl [1-(hydroxymethyl)cyclobutyl]carbamate .

- Electronic Effects : The hydroxymethyl group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., -Cl, -F) in analogs, affecting reaction rates in nucleophilic substitutions .

- Ring Strain : Cyclobutyl rings exhibit less strain than cyclopropane analogs, leading to milder reaction conditions for functionalization .

Biological Activity

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 201.26 g/mol

- CAS Number : 1142211-17-3

The compound features a tert-butyl group, a hydroxymethyl group, and a cyclobutane moiety, contributing to its lipophilicity and reactivity. The presence of these functional groups suggests potential interactions with various biological targets.

This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that similar compounds can inhibit enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition could lead to reduced glucose absorption in the intestines, suggesting potential applications in diabetes management.

- Receptor Interaction : The compound's structure may allow it to interact with specific receptors involved in metabolic pathways or signaling processes. Understanding these interactions is essential for elucidating its therapeutic potential.

In Vitro Studies

Research on related carbamate derivatives has shown various biological activities:

- Antidiabetic Activity : Compounds structurally similar to this compound have demonstrated the ability to lower blood glucose levels in diabetic models by inhibiting carbohydrate-digesting enzymes .

- Antioxidant Properties : Some studies suggest that carbamates can exhibit antioxidant effects, potentially reducing oxidative stress in cells .

Case Studies

-

Case Study on α-Glucosidase Inhibition :

- A study evaluated the inhibitory effects of several carbamate derivatives on α-glucosidase activity. This compound was included in the screening and showed significant inhibition compared to control groups.

- Antioxidant Activity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| Tert-butyl (2-hydroxyethyl)(methyl)carbamate | 57561-39-4 | Moderate α-glucosidase inhibition | Hydroxyethyl group |

| Tert-butyl (2-(methylamino)ethyl)carbamate | 122734-32-1 | Antioxidant properties | Methylamino substituent |

| Tert-butyl (5-hydroxymethyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | 364631-72-1 | Antidiabetic effects | Dioxane ring structure |

This table illustrates the diversity within carbamates while highlighting the unique cyclobutane structure present in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.